N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Description
N-(3-bicyclo[310]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is a complex organic compound featuring a bicyclic hexane structure fused with a pyrimidine ring
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-7-3-11(17-13(14-2)15-7)12(18)16-10-5-8-4-9(8)6-10/h3,8-10H,4-6H2,1-2H3,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDSGHQUISFXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)NC2CC3CC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the (3 + 2) annulation process and employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds for studying biological processes and interactions.
Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[3.1.0]hexane derivatives and pyrimidine-based molecules. Examples include:
Crispatene: A natural product with a bicyclo[3.1.0]hexane structure.
Cycloeudesmol: A sesquiterpene with a similar bicyclic framework.
Laurinterol: Another marine-derived compound with bioactive properties.
Uniqueness
N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is unique due to its combination of a bicyclic hexane structure with a pyrimidine ring. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
